3-Bromo-4-fluoro-1H-indazole
Overview
Description
3-Bromo-4-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine and fluorine atoms in the 3 and 4 positions, respectively, enhances the compound’s reactivity and potential for further functionalization.
Mechanism of Action
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Indazole can also coordinate to metal centers (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers .
Mode of Action
It’s known that indazole-containing compounds can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole-containing compounds have been shown to inhibit key enzymes in several biochemical pathways, including hiv protease, serotonin receptors, aldol reductase, and acetylcholinesterase .
Result of Action
Indazole-containing compounds have been shown to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
It’s known that the fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This suggests that the compound’s action may be influenced by its electronic environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-1H-indazole typically involves the bromination and fluorination of indazole derivatives. One common method includes the bromination of 4-fluoro-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high efficiency and minimal byproduct formation. The use of continuous flow reactors and automated systems can further enhance the production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Aromatic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the indazole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted indazole derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated indazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced indazole derivatives.
Scientific Research Applications
3-Bromo-4-fluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
4-Fluoro-1H-indazole: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-1H-indazole: Lacks the fluorine atom, leading to variations in its chemical properties and biological activities.
5-Bromo-4-fluoro-1H-indazole:
Uniqueness: 3-Bromo-4-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-bromo-4-fluoro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWAOEJPYFYDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646262 | |
Record name | 3-Bromo-4-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-60-8 | |
Record name | 3-Bromo-4-fluoro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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